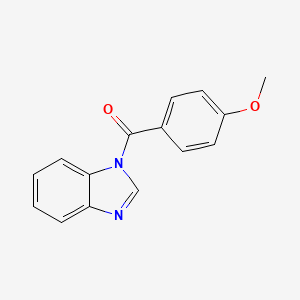

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone

Overview

Description

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone is a derivative of benzimidazole, an important heterocyclic organic compound . Benzimidazole derivatives have been intensively studied for their extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) on the phenyl group at the 2-position of the benzimidazole ring can significantly increase the bioactivity of these compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . This process yields a variety of benzimidazole compounds with various substituents on the phenyl group at the 2-position .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, is characterized by the presence of a benzimidazole scaffold. This scaffold contains a bicyclic structure composed of fused benzene and imidazole rings . The presence of various substituents on the phenyl group at the 2-position of the benzimidazole ring contributes significantly to the bioactivity of these compounds .Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions due to the presence of functional groups on the core structure . The synthesized benzimidazoles contained various substituents on the phenyl group at the 2-position (-OH, -OCH 3, -N(CH 3) 2, -NO 2, -CF 3, -I, -O-CH 2-C 6 H 5) along with the replacement of a hydrogen atom by a methyl group at the 5-position on the benzimidazole scaffold .Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . The physical and chemical properties of benzimidazole derivatives, including Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, can vary depending on the substituents present on the benzimidazole ring .Scientific Research Applications

Antimicrobial and Antiviral Potential

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone derivatives have been synthesized and evaluated for antimicrobial and antiviral properties. Certain derivatives were found active against Aspergillus niger and Candida albicans, indicating potential as antifungal agents. Additionally, selective activity against vaccinia virus and Coxsackie virus B4 was observed (Sharma et al., 2009).

Fluorescent Properties for Dye Applications

Novel phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes have been synthesized, showcasing induced fluorescence and enhanced photostability. These dyes exhibit red-shifted absorption maxima and emit in the far-red region, indicating potential applications in dyeing and imaging technologies (Jadhav, Shinde & Sekar, 2018).

Role in Cancer Research

Compounds containing benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone showed significant anticancer activities. They have been evaluated for anti-proliferative activities on breast and lung cancer cell lines, demonstrating potential as therapeutic agents for cancer treatment (Panchal et al., 2020).

Electrochemical and Electrical Applications

The synthesis of oligobenzimidazoles involving benzoimidazole derivatives has revealed applications in electrochemical and electrical fields. These compounds show promising optical, electrical, and thermal properties, indicating their potential use in electronic devices and materials science (Anand & Muthusamy, 2018).

Luminescent Properties in Iridium Complexes

Benzoimidazole-based compounds have been utilized in the synthesis of iridium complexes with significant luminescent properties. These complexes exhibit bright photoluminescence in solid state and have potential applications in electrophosphorescence devices (Zhang, Li & Wang, 2013).

Mechanism of Action

The mechanism of action of benzimidazole derivatives is largely dependent on their structure. For instance, benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .

Safety and Hazards

While benzimidazole derivatives have been studied for their therapeutic applications, it’s important to note that some of these compounds can be hazardous for long-term use due to their possible unfavorable impacts . Therefore, safety and hazard assessments are crucial in the development of these compounds as therapeutic agents .

Future Directions

Research on benzimidazole and its derivatives is a main focus for many laboratories around the world to prepare better therapeutic drugs . The future direction of research on benzimidazole derivatives, including Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, will likely involve further exploration of their therapeutic potential, the development of more efficient synthesis methods, and the design of new benzimidazole-based drugs with improved safety profiles .

properties

IUPAC Name |

benzimidazol-1-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIWMLYYGXHCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351816 | |

| Record name | benzimidazol-1-yl-(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone | |

CAS RN |

13361-55-2 | |

| Record name | benzimidazol-1-yl-(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIMIDAZOL-1-YL-(4-METHOXY-PHENYL)-METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

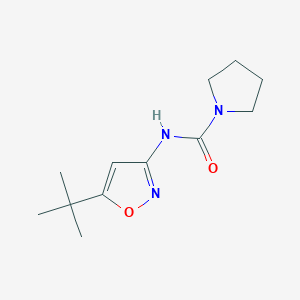

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)

![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)

![Methanone,benzo[b]thien-5-yl-4-morpholinyl-](/img/structure/B6616941.png)

![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)